(Butan-2-yl)[2-(piperidin-1-yl)ethyl]amine
Description
(Butan-2-yl)[2-(piperidin-1-yl)ethyl]amine is a tertiary amine featuring a branched butan-2-yl group attached to an ethylamine chain that terminates in a piperidine ring.
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-11(2)12-7-10-13-8-5-4-6-9-13/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHCGKHDVHWHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Butan-2-yl)[2-(piperidin-1-yl)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is C11H18N2, with a molecular weight of 178.27 g/mol. Its structure includes a butan-2-yl group linked to a piperidin-1-yl ethylamine moiety.
| Property | Value |
|---|---|
| Molecular Weight | 178.27 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.5 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's lipophilicity, enhanced by the butan-2-yl group, facilitates its passage through biological membranes, increasing bioavailability and efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The mechanism likely involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways.
Case Study : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially beneficial for treating conditions such as arthritis. The exact pathways through which it exerts these effects are still under investigation, but initial findings indicate modulation of inflammatory cytokine production.
Research Findings : In vitro assays have shown a reduction in pro-inflammatory cytokines when cells were treated with this compound, supporting its potential use in inflammatory conditions.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly in metabolic processes associated with diseases like diabetes and cancer. It appears to interact with specific enzymes, leading to therapeutic applications in metabolic disorders.
Example : Inhibitory assays against glycogen synthase kinase 3 (GSK3) have shown promising results, indicating potential applications in diabetes management .
Comparison with Similar Compounds
Structural Analogs and Their Features
The compound’s key structural analogs and their distinguishing features are summarized below:
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
